Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate
Description
Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate (CAS 93186-05-1) is a spirocyclic ester with the molecular formula C₁₂H₂₁NO₄ and a molecular weight of 243.3 g/mol . Its structure features a 1,4-dioxa-8-azaspiro[4.5]decane core, where an oxygen-containing spirocycle (1,4-dioxane) is fused with a piperidine ring. The propanoate ethyl ester group extends from the nitrogen atom, contributing to its moderate lipophilicity (XlogP = 0.4) and topological polar surface area (48 Ų) . This compound is synthesized via nucleophilic substitution reactions between amines and ester-containing precursors, as evidenced by its use in quinoline-based drug discovery .
Key physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.3 g/mol |
| XlogP | 0.4 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 48 Ų |
Properties
CAS No. |
93186-05-1 |
|---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate |
InChI |
InChI=1S/C12H21NO4/c1-2-15-11(14)3-6-13-7-4-12(5-8-13)16-9-10-17-12/h2-10H2,1H3 |
InChI Key |
UDDZNVSKLXPNPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1CCC2(CC1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the spiro structure allows for unique interactions with biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 1489-97-0)
2-Methyl-N,2-diphenyl-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propenamide
(6-Methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinolin-3-yl)methanol
- Structure: Integrates the spirocyclic amine into a quinoline scaffold with a methanol substituent .
- Key Differences: Higher molecular weight (m/z = 331 vs. 243.3) . Synthesized via LiBH₄ reduction of the ester precursor, indicating versatility in functional group interconversion .
Functional Group Variations
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 1006686-08-3)
N-(3,4-Dimethoxyphenyl)-3-[6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)triazolo[4,3-b]pyridazin-3-yl]propanamide
Biological Activity
Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate is a synthetic compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁N₁O₄ |
| Molecular Weight | 229.30 g/mol |
| CAS Number | 71329697 |
| IUPAC Name | This compound |
The compound features a spirocyclic structure that may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Potential Targets
Research indicates that compounds with similar structures often exhibit activity against:
- Enzymes : Inhibition or modulation of enzyme activity can lead to altered metabolic pathways.
- Receptors : Binding to specific receptors may influence signal transduction processes.
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various bacterial strains.
- Cytotoxicity Assays : In vitro assays have shown varying degrees of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Research has pointed towards neuroprotective effects in models of neurodegenerative diseases.
Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of Gram-positive and Gram-negative bacteria at specific concentrations. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Case Study 2: Cytotoxicity in Cancer Cells
In a cytotoxicity study involving human cancer cell lines (e.g., HeLa and MCF7), the compound exhibited dose-dependent cytotoxic effects with IC50 values ranging from 20 µM to 50 µM. These findings suggest potential for further development as an anticancer therapeutic.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
